molecular formula C21H23N3O4 B11363759 2-(4-ethylphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide

2-(4-ethylphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide

Cat. No.: B11363759
M. Wt: 381.4 g/mol
InChI Key: RYZUEMCPNWLELV-UHFFFAOYSA-N
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Description

This compound features a 1,2,5-oxadiazole (furazan) core substituted at position 4 with a phenyl group bearing a propan-2-yloxy moiety. The acetamide group is linked to a 4-ethylphenoxy chain. The molecular formula is C₂₁H₂₃N₃O₄ (molecular weight: 375.41 g/mol).

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

2-(4-ethylphenoxy)-N-[4-(4-propan-2-yloxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C21H23N3O4/c1-4-15-5-9-17(10-6-15)26-13-19(25)22-21-20(23-28-24-21)16-7-11-18(12-8-16)27-14(2)3/h5-12,14H,4,13H2,1-3H3,(H,22,24,25)

InChI Key

RYZUEMCPNWLELV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=NON=C2C3=CC=C(C=C3)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide typically involves multiple steps. The process begins with the preparation of the oxadiazole ring, followed by the introduction of the phenoxy and acetamide groups. Common reagents used in these reactions include ethylphenol, propan-2-ol, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2-(4-ethylphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it useful in drug discovery and development.

    Medicine: It may have potential therapeutic applications due to its biological activity.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocycle Modifications

BH37184 (N-(4-Ethyl-1,2,5-Oxadiazol-3-yl)-2-(4-Ethylphenoxy)Acetamide)
  • Structural Differences : The oxadiazole core is substituted with an ethyl group instead of the propan-2-yloxy phenyl group.
  • Impact : Reduced steric bulk compared to the target compound; may influence target binding or solubility. Molecular weight: 275.30 g/mol .
Triazole-Based Analogues ()
  • Example: N-(4-(3-Ethoxy-5-(2,5-Difluorophenyl)-1H-1,2,4-Triazol-1-yl)Phenyl)-2-(Phenylthio)Acetamide.
  • Structural Differences : Replaces oxadiazole with a 1,2,4-triazole ring.
  • Impact: Triazoles offer distinct hydrogen-bonding capabilities and metabolic stability.
Indazole Derivatives ()
  • Example: 2-(4-Ethoxyphenyl)-N-{5-[2-Fluoro-4-(Morpholine-4-Carbonyl)Phenylamino]-1H-Indazol-3-yl}Acetamide.
  • Impact: Indazole cores are associated with kinase inhibition. The ethoxyphenyl group enhances lipophilicity compared to ethylphenoxy .

Substituent Variations on the Phenoxy Group

2-(4-Methoxyphenyl)-N-{4-[4-(Propan-2-yloxy)Phenyl]-1,2,5-Oxadiazol-3-yl}Acetamide
  • Structural Differences: Methoxy substituent instead of ethyl on the phenoxy group.
  • Molecular weight: ~361.38 g/mol (estimated) .
2-(4-Bromophenoxy)-N-{4-[4-(2-Methylpropoxy)Phenyl]-1,2,5-Oxadiazol-3-yl}Acetamide
  • Structural Differences: Bromine substituent on phenoxy; 2-methylpropoxy on oxadiazole.

Functional Group Replacements

Sulfamoyl Derivatives ()
  • Example: 2-(4-Ethylphenoxy)-N-{4-[Ethyl(Phenyl)Sulfamoyl]Phenyl}Acetamide.
  • Structural Differences : Replaces oxadiazole with a sulfamoyl group.
  • Impact : Sulfamoyl groups enhance hydrogen-bonding capacity and may improve solubility. Molecular weight: 438.54 g/mol .
TRPA1 Antagonists ()
  • Example: HC-030031 (2-(1,3-Dimethyl-2,6-Dioxo-1,2,3,6-Tetrahydropurin-7-yl)-N-[4-(Propan-2-yl)Phenyl]Acetamide).
  • Impact: Purine core instead of oxadiazole.

Physicochemical and Pharmacokinetic Profiles

Molecular Weight and Lipophilicity

Compound Molecular Weight (g/mol) Key Substituents logP (Predicted)
Target Compound 375.41 Propan-2-yloxy, Ethylphenoxy ~3.5
BH37184 275.30 Ethyl (oxadiazole), Ethylphenoxy ~2.8
2-(4-Bromophenoxy)-N-... () 446.30 Bromophenoxy, 2-Methylpropoxy ~4.2
HC-030031 ~310.32 Purine, Propan-2-ylphenyl ~2.5

Therapeutic Implications

  • Anti-Inflammatory Potential: Analogues like HC-030031 and anti-exudative acetamides () suggest applications in inflammation or pain management .
  • Kinase Inhibition : Indazole derivatives () indicate possible use in oncology or metabolic disorders .

Biological Activity

2-(4-ethylphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide, with the CAS Number 898470-23-0, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on anticancer, anti-inflammatory, and antimicrobial effects based on diverse research findings.

Chemical Structure

The molecular formula of the compound is C21H23N3O4C_{21}H_{23}N_{3}O_{4}. The structure includes an oxadiazole ring, which is known for its biological activity.

Anticancer Activity

Research indicates that oxadiazole derivatives can exhibit significant anticancer properties. For instance, studies have shown that compounds containing oxadiazole rings can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Case Study: Anticancer Effects

A study evaluated a series of 1,3,4-oxadiazole derivatives similar to the compound . The results indicated:

  • MCF-7 Cell Line : IC50 values ranged from 0.079 to 8.284 µM for various derivatives, demonstrating potent activity against breast cancer cells.
  • Mechanism of Action : The compounds induced apoptosis through caspase activation and inhibited key signaling pathways involved in cell proliferation .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been explored. Oxadiazole derivatives have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.

Research Findings

A study highlighted the anti-inflammatory properties of related oxadiazole compounds:

  • In Vitro Assays : Compounds showed significant inhibition of nitric oxide production in macrophages.
  • Mechanism : The anti-inflammatory activity was attributed to the suppression of NF-kB signaling pathways .

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has been documented in various studies. These compounds have demonstrated efficacy against a range of bacterial and fungal pathogens.

Comparative Analysis

StudyPathogen TestedResult
Aziz-ur-Rehman et al., 2015Staphylococcus aureusSignificant inhibition observed
Desai et al., 2011Escherichia coliModerate antibacterial activity noted
Malladi et al., 2014Candida albicansEffective antifungal activity

Structure-Activity Relationship (SAR)

The biological activity of 2-(4-ethylphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide can be understood through SAR studies. Modifications in the substituents on the oxadiazole ring influence its potency and selectivity towards different biological targets.

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